molecular formula C19H22O B8598454 2,2,3,3-Tetramethyl-4,4-diphenyloxetane CAS No. 42245-06-7

2,2,3,3-Tetramethyl-4,4-diphenyloxetane

Cat. No. B8598454
Key on ui cas rn: 42245-06-7
M. Wt: 266.4 g/mol
InChI Key: GUSCFAMEAFSBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07056559B2

Procedure details

A benzene solution containing benzophenone and 2,3-dimethyl-but-2-ene was placed in a photochemical reaction apparatus made of Pyrex (registered trade mark) into which argon gas was sealed, and while stirring, was exposed to ultraviolet radiation for 12 hours, employing a high pressure mercury lamp. Subsequently, after removing the solvent, vacuum distillation was performed, whereby a targeted compound was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:15][C:16](=[C:18]([CH3:20])[CH3:19])[CH3:17]>C1C=CC=CC=1>[CH3:15][C:16]1([CH3:17])[C:18]([CH3:20])([CH3:19])[O:8][C:1]1([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sealed
CUSTOM
Type
CUSTOM
Details
Subsequently, after removing
DISTILLATION
Type
DISTILLATION
Details
the solvent, vacuum distillation
CUSTOM
Type
CUSTOM
Details
whereby a targeted compound was obtained

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
CC1(C(OC1(C)C)(C1=CC=CC=C1)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.